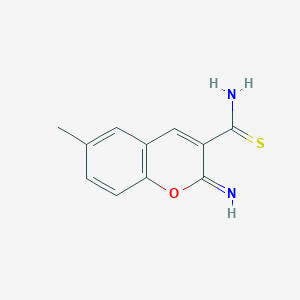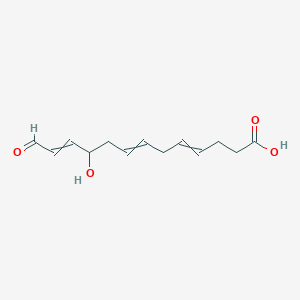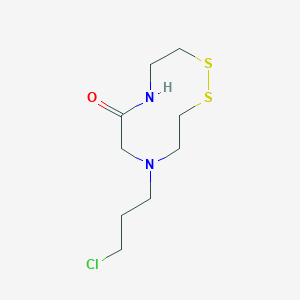
8-(3-Chloropropyl)-1,2,5,8-dithiadiazecan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(3-Chloropropyl)-1,2,5,8-dithiadiazecan-6-one is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a dithiadiazecane ring with a chloropropyl substituent, making it a versatile molecule for chemical reactions and applications.
Méthodes De Préparation
The synthesis of 8-(3-Chloropropyl)-1,2,5,8-dithiadiazecan-6-one typically involves the reaction of 3-chloropropylamine with a suitable dithiadiazecane precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity.
Analyse Des Réactions Chimiques
8-(3-Chloropropyl)-1,2,5,8-dithiadiazecan-6-one undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The dithiadiazecane ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide (for oxidation), and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
8-(3-Chloropropyl)-1,2,5,8-dithiadiazecan-6-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 8-(3-Chloropropyl)-1,2,5,8-dithiadiazecan-6-one involves its interaction with specific molecular targets. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The dithiadiazecane ring may also interact with biological membranes, affecting their stability and permeability.
Comparaison Avec Des Composés Similaires
Similar compounds to 8-(3-Chloropropyl)-1,2,5,8-dithiadiazecan-6-one include:
3-Chloropropyltrimethoxysilane: Used in surface modification and as a coupling agent.
3-Chloropropyltrichlorosilane: Employed in the synthesis of organosilicon compounds.
3-Chloropropylamine: A precursor in the synthesis of various organic compounds.
What sets this compound apart is its unique dithiadiazecane ring, which imparts distinct chemical properties and reactivity compared to other chloropropyl-containing compounds.
Propriétés
Numéro CAS |
919344-48-2 |
|---|---|
Formule moléculaire |
C9H17ClN2OS2 |
Poids moléculaire |
268.8 g/mol |
Nom IUPAC |
8-(3-chloropropyl)-1,2,5,8-dithiadiazecan-6-one |
InChI |
InChI=1S/C9H17ClN2OS2/c10-2-1-4-12-5-7-15-14-6-3-11-9(13)8-12/h1-8H2,(H,11,13) |
Clé InChI |
IDJYKHDHJGBODD-UHFFFAOYSA-N |
SMILES canonique |
C1CSSCCN(CC(=O)N1)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



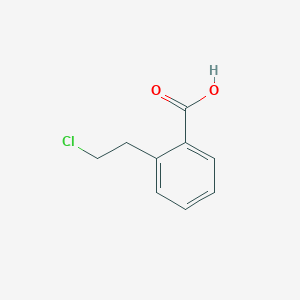
![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2,2,6-triphenyl-](/img/structure/B14190886.png)
![N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14190894.png)
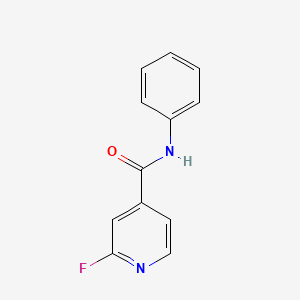

![6-{5-[4-(Trifluoromethyl)phenyl][2,4'-bipyrimidin]-4(3H)-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14190916.png)
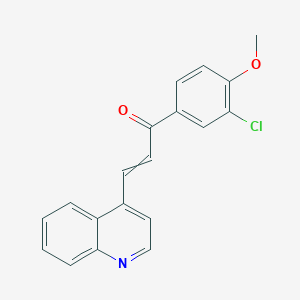
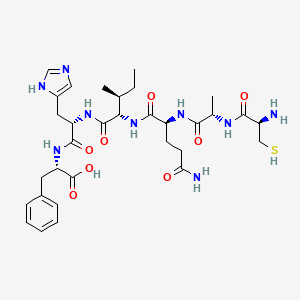

![[1-(Diphenylphosphoryl)-2,2-dimethylbutyl]propanedinitrile](/img/structure/B14190937.png)
![acetic acid;[(2R)-1-[(3-hydroxyphenyl)methoxy]octan-2-yl] acetate](/img/structure/B14190945.png)
